molecular formula C15H20N2O B1388091 N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine CAS No. 1181680-47-6

N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine

Cat. No.: B1388091
CAS No.: 1181680-47-6
M. Wt: 244.33 g/mol
InChI Key: ISIJDVOGNGYKGS-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine is an organic compound that features both a furan ring and a phenylethyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of 2-furylmethylamine with 2-phenylethylamine in the presence of ethane-1,2-diamine. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Moderate temperatures, typically around 50-100°C.

    Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

    Continuous flow reactors: To ensure consistent production.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The furan and phenylethyl groups could play roles in binding interactions, while the ethane-1,2-diamine backbone might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Furylmethyl)-N-methyl-ethane-1,2-diamine
  • N-(2-Phenylethyl)-N-methyl-ethane-1,2-diamine
  • N-(2-Furylmethyl)-N-(2-phenylethyl)propane-1,3-diamine

Uniqueness

N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine is unique due to the presence of both a furan ring and a phenylethyl group, which can confer distinct chemical and biological properties compared to similar compounds. This dual functionality might make it particularly useful in applications requiring specific interactions or properties.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N'-(2-phenylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c16-9-11-17(13-15-7-4-12-18-15)10-8-14-5-2-1-3-6-14/h1-7,12H,8-11,13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIJDVOGNGYKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCN)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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